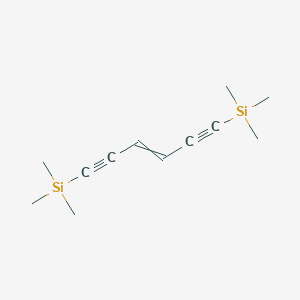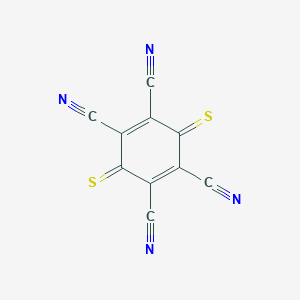![molecular formula C17H20 B14358907 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene CAS No. 93522-39-5](/img/structure/B14358907.png)
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a methyl group and a propyl chain that is further substituted with a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with 3-(4-methylphenyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of 1-methyl-2-bromobenzene with 3-(4-methylphenyl)propyl magnesium bromide (Grignard reagent) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophiles, forming intermediates that stabilize through resonance . These reactions are facilitated by the presence of electron-donating groups on the benzene ring, which enhance its nucleophilicity .
Comparaison Avec Des Composés Similaires
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene can be compared with other similar compounds such as:
- 1-Methyl-2-[(4-methylphenyl)methyl]benzene .
- 1-Methyl-3-[(4-methylphenyl)methyl]benzene .
- 1-Methyl-4-propylbenzene .
These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
93522-39-5 |
|---|---|
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
1-methyl-2-[3-(4-methylphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20/c1-14-10-12-16(13-11-14)7-5-9-17-8-4-3-6-15(17)2/h3-4,6,8,10-13H,5,7,9H2,1-2H3 |
Clé InChI |
ROIRLTDPQBYNQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCCC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
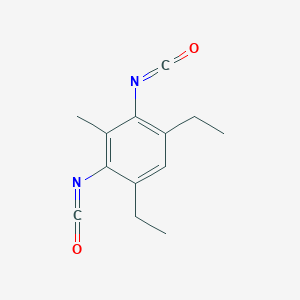

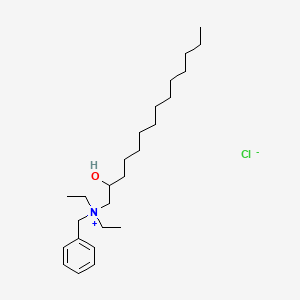
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
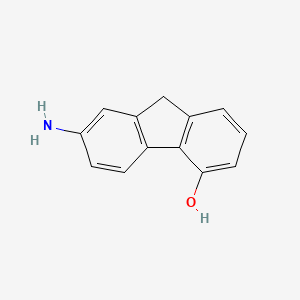
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
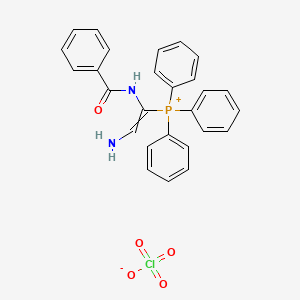
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
